molecular formula C22H20N4O3 B2937676 1-benzyl-2-(morpholine-4-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one CAS No. 896074-48-9

1-benzyl-2-(morpholine-4-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one

Cat. No. B2937676
CAS RN: 896074-48-9
M. Wt: 388.427
InChI Key: KZXFNCWCUKULKF-UHFFFAOYSA-N
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Description

1-benzyl-2-(morpholine-4-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a compound that has attracted significant attention in scientific research due to its potential use in treating various diseases. This compound is a heterocyclic organic compound that contains a pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one core structure.

Scientific Research Applications

Cancer Therapy

The compound’s derivatives have shown potent inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs) , which are implicated in various types of cancers . By inhibiting FGFRs, these derivatives can prevent cancer cell proliferation, migration, and invasion, making them promising candidates for cancer therapy.

Lead Compound Optimization

Due to its low molecular weight and potent activity, the compound serves as an appealing lead compound for further optimization . This process involves modifying the compound to enhance its therapeutic properties, such as selectivity and potency, while reducing potential side effects.

Apoptosis Induction

In vitro studies have demonstrated that certain derivatives of the compound can induce apoptosis in breast cancer cells . Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancer cells from the body.

Anti-Metastatic Activity

The compound’s ability to significantly inhibit the migration and invasion of cancer cells suggests its potential role in preventing metastasis . Metastasis is the spread of cancer from one part of the body to another and is a major challenge in cancer treatment.

Angiogenesis Inhibition

FGFR signaling is involved in angiogenesis, the formation of new blood vessels . By inhibiting this pathway, the compound could potentially prevent the growth of new blood vessels that supply nutrients to tumors, thereby starving and inhibiting their growth.

Targeted Therapy Development

The specificity of the compound and its derivatives for FGFRs makes them suitable for targeted therapy approaches . Targeted therapies aim to specifically attack cancer cells without affecting normal cells, reducing the side effects typically associated with chemotherapy.

properties

IUPAC Name

6-benzyl-5-(morpholine-4-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c27-21-17-14-18(22(28)24-10-12-29-13-11-24)26(15-16-6-2-1-3-7-16)20(17)23-19-8-4-5-9-25(19)21/h1-9,14H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZXFNCWCUKULKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC3=C(N2CC4=CC=CC=C4)N=C5C=CC=CN5C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-2-(morpholine-4-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one

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